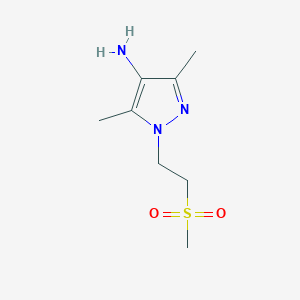
1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with methanesulfonylethyl and dimethyl groups
Preparation Methods
The synthesis of 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylpyrazole and methanesulfonyl chloride.
Reaction Conditions: The reaction between 3,5-dimethylpyrazole and methanesulfonyl chloride is carried out under controlled conditions, often in the presence of a base such as triethylamine. The reaction is typically conducted at low temperatures to ensure selectivity and yield.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammatory responses or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with similar compounds such as:
1-(2-Methanesulfonylethyl)-2,2-dimethylpiperazine: This compound shares the methanesulfonylethyl group but has a different core structure, leading to distinct chemical and biological properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl): This compound has a similar pyrazole ring but different substituents, resulting in variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial contexts.
Properties
Molecular Formula |
C8H15N3O2S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-6-8(9)7(2)11(10-6)4-5-14(3,12)13/h4-5,9H2,1-3H3 |
InChI Key |
DWWOKACIFXASMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCS(=O)(=O)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


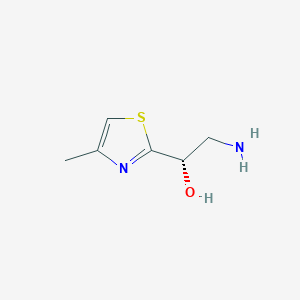
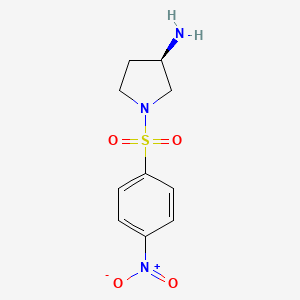
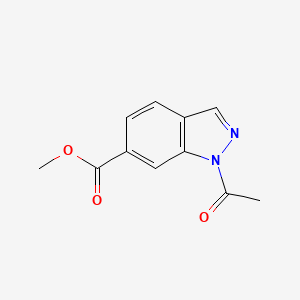
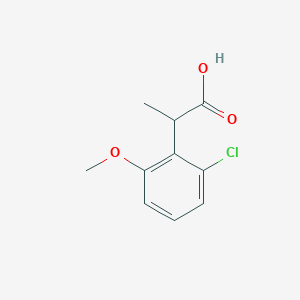

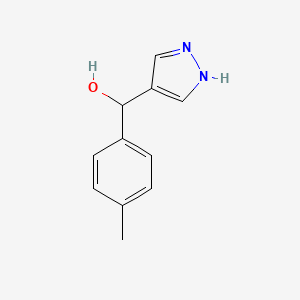
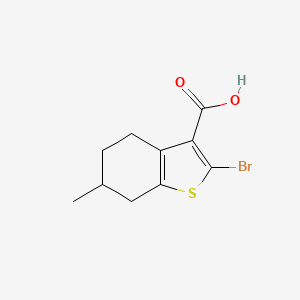
![2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071600.png)
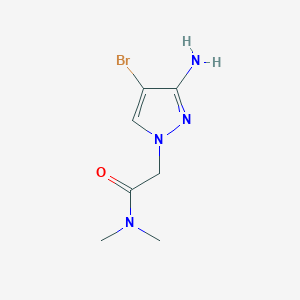
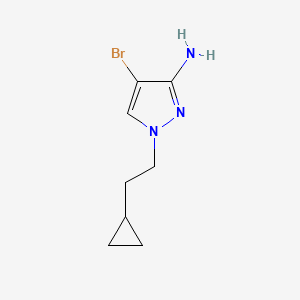
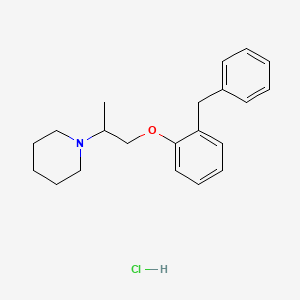
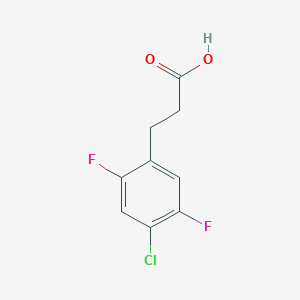
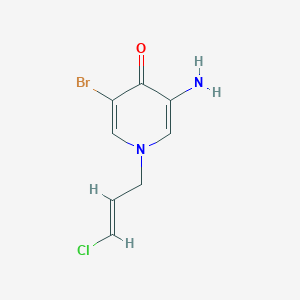
![5-Oxaspiro[2.5]octane-8-carboxylic acid](/img/structure/B13071646.png)
